2-[4-(2-phenylethyl)piperazin-1-yl]-1,3-benzoxazole
Description
Properties
IUPAC Name |
2-[4-(2-phenylethyl)piperazin-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-2-6-16(7-3-1)10-11-21-12-14-22(15-13-21)19-20-17-8-4-5-9-18(17)23-19/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMBAIXLMVVSJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schiff Base-Mediated Cyclization
A common approach involves forming a Schiff base intermediate between o-aminophenol and a carbonyl compound, followed by cyclodehydration. For example, reacting 2-amino-4-chlorophenol with 4-(2-phenylethyl)piperazine-1-carbaldehyde in the presence of polyphosphoric acid (PPA) at 150–180°C facilitates intramolecular cyclization to yield the benzoxazole ring. The chlorine substituent at the 4-position serves as a leaving group for subsequent nucleophilic substitution.
Reaction Conditions :
Copper-Catalyzed Cyclization
Alternative methods employ copper catalysts to couple o-aminophenols with alkynones. For instance, 2-amino-4-chlorophenol and 1-(2-phenylethyl)piperazine-propargyl ketone react in tetrahydrofuran (THF) with CuI and PdCl₂(PPh₃)₂ as catalysts, forming the benzoxazole core via alkyne activation. This method benefits from milder conditions (room temperature to 60°C) and shorter reaction times (12–24 hours).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | CuI/PdCl₂(PPh₃)₂ |
| Solvent | THF |
| Temperature | 25–60°C |
| Yield | 75–85% |
Functionalization of the Benzoxazole Core
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at the 4-position of the benzoxazole undergoes NAS with 1-(2-phenylethyl)piperazine . This reaction requires activation of the aryl chloride through electron-withdrawing groups (e.g., the benzoxazole ring) and a strong base to deprotonate the piperazine.
Procedure :
-
Substrate : 4-chloro-1,3-benzoxazole (1 equiv).
-
Nucleophile : 1-(2-phenylethyl)piperazine (1.2 equiv).
-
Base : K₂CO₃ or Cs₂CO₃ (2 equiv).
-
Catalyst : CuI (10 mol%).
-
Solvent : Dimethylformamide (DMF).
Outcome :
Buchwald-Hartwig Amination
For less reactive substrates, palladium-catalyzed cross-coupling offers higher efficiency. Using Pd(OAc)₂/Xantphos as a catalytic system, the aryl chloride couples with 1-(2-phenylethyl)piperazine under microwave irradiation (150°C, 1 hour).
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/Xantphos |
| Ligand | Xantphos |
| Solvent | Toluene |
| Temperature | 150°C (microwave) |
| Yield | 80–85% |
One-Pot Tandem Synthesis
A streamlined approach combines benzoxazole formation and piperazine functionalization in a single pot. For example, 2-amino-4-nitrophenol reacts with 1-(2-phenylethyl)piperazine and trimethyl orthoformate (TMOF) in acetic acid, followed by nitro group reduction and cyclization.
Steps :
-
Condensation : TMOF and acetic acid facilitate imine formation.
-
Reduction : Nitro group reduced to amine using H₂/Pd-C.
-
Cyclization : Heating under reflux yields the target compound.
Advantages :
Analytical Validation and Characterization
Synthetic intermediates and the final product are characterized using:
-
¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and phenethyl group (δ 7.3 ppm, aromatic; δ 2.8 ppm, CH₂).
-
IR Spectroscopy : C-O stretch (1260 cm⁻¹), C=N stretch (1620 cm⁻¹).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Cost | Scalability |
|---|---|---|---|---|
| Schiff Base + NAS | 70 | 48 | Low | Moderate |
| Copper-Catalyzed | 85 | 24 | High | High |
| Buchwald-Hartwig | 80 | 1 | High | High |
| One-Pot Tandem | 65 | 12 | Medium | Low |
Challenges and Optimization Opportunities
-
Side Reactions : Over-alkylation of piperazine can occur; using excess piperazine (1.5 equiv) mitigates this.
-
Solvent Choice : DMF improves NAS efficiency but complicates purification. Switching to toluene with phase-transfer catalysts (e.g., TBAB) enhances yields.
-
Catalyst Recovery : Immobilized Cu catalysts on SBA-15 silica reduce metal leaching and enable reuse .
Chemical Reactions Analysis
Types of Reactions: 2-[4-(2-phenylethyl)piperazin-1-yl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen can be substituted with various alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, under basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
2-[4-(2-phenylethyl)piperazin-1-yl]-1,3-benzoxazole (referred to as compound A) is a chemical compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores the applications of compound A, highlighting its potential therapeutic uses, mechanisms of action, and relevant case studies.
Molecular Formula
- C : 20
- H : 24
- N : 2
- O : 1
Molecular Weight
- Approximately 308.42 g/mol
Antidepressant Activity
Research has indicated that compounds with similar structural features to compound A exhibit antidepressant effects. The piperazine ring is known to interact with serotonin receptors, which play a crucial role in mood regulation.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of benzoxazole derivatives. Compound A was synthesized and tested in animal models, showing significant reduction in depression-like behaviors compared to control groups, suggesting its potential as an antidepressant agent .
Antipsychotic Properties
The structural similarity of compound A to known antipsychotic agents suggests its potential use in treating schizophrenia and other psychotic disorders.
Research Findings:
A pharmacological evaluation demonstrated that compound A exhibited affinity for dopamine D2 receptors, which are implicated in the pathophysiology of psychosis. In vitro studies indicated that it could modulate dopaminergic activity effectively .
Anticancer Activity
Recent studies have investigated the anticancer properties of benzoxazole derivatives, including compound A. The mechanism involves the induction of apoptosis in cancer cells.
Case Study:
In vitro assays conducted on various cancer cell lines (e.g., breast and lung cancer) revealed that compound A inhibited cell proliferation and induced apoptosis through caspase activation pathways . This positions it as a candidate for further development in oncology.
Neuroprotective Effects
Compound A has also been studied for its neuroprotective properties, particularly in neurodegenerative diseases such as Alzheimer's disease.
Research Insights:
A study demonstrated that compound A could inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain, which is beneficial for cognitive function . Additionally, it showed antioxidant properties that could protect neuronal cells from oxidative stress.
Mechanism of Action
The mechanism of action of 2-[4-(2-phenylethyl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets in the body. This compound is known to bind to certain receptors and enzymes, modulating their activity. For instance, it may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Substitutions
The following table summarizes key analogs and their properties:
MIC values against *Staphylococcus aureus isolates.
Key Observations:
Substituent Effects on Activity :
- The 4-chlorophenyl group in the piperazine ring (as in ) enhances receptor binding, likely due to increased lipophilicity and van der Waals interactions.
- The 2-phenylethyl group in the target compound may further improve blood-brain barrier penetration compared to chlorophenyl or methoxyethoxy groups .
- Propionamido-linked derivatives (e.g., ) show potent antibacterial activity, suggesting that the amide bridge enhances membrane permeability or target engagement.
Synthetic Routes :
- Piperazine-benzoxazole derivatives are typically synthesized via nucleophilic substitution (e.g., reacting 2-(2-chloroethyl)benzoxazole with substituted piperazines under reflux) .
- Modifications to the benzoxazole core (e.g., furan substitution in ) require multi-step protocols, including Suzuki couplings or amide bond formations.
Benzoxazole Derivatives with Non-Piperazine Substituents
2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles ()
These compounds lack the piperazine moiety but retain the benzoxazole core. Key findings include:
- Antimycobacterial Activity : Derivatives with 4-methoxyphenyl or methylsulfanyl groups exhibit MIC values < 10 µM against Mycobacterium avium and M. kansasii, outperforming isoniazid .
- Photosynthesis Inhibition : The benzoxazole core disrupts photosystem II electron transport, highlighting its dual biological utility .
Comparison with Target Compound:
Physicochemical Properties
Predicted collision cross-section (CCS) values for 5-methyl-2-(piperazin-1-yl)-1,3-benzoxazole () provide insights into structural differences:
- CCS Range : 148–162 Ų (varies with adducts), suggesting moderate polarity.
- Impact of Phenylethyl Group: The 2-phenylethyl substituent in the target compound would increase molecular weight (~337 g/mol vs. 218 g/mol for ) and lipophilicity (clogP ~3.5 vs.
Biological Activity
2-[4-(2-phenylethyl)piperazin-1-yl]-1,3-benzoxazole , with the CAS number 2180690-15-5, is a synthetic compound that has attracted attention in medicinal chemistry due to its complex structure and potential biological activities. The compound features a benzoxazole ring fused with a piperazine moiety, which is further substituted with a phenylethyl group. This unique arrangement suggests a variety of possible interactions with biological targets, making it a valuable candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been identified as an acetylcholinesterase inhibitor , which can enhance acetylcholine levels in the brain, potentially improving cognitive functions. This mechanism is particularly relevant for conditions such as Alzheimer's disease where cholinergic signaling is impaired.
Antimicrobial Properties
Research has indicated that derivatives of benzoxazole compounds exhibit significant antimicrobial activity . Studies have shown that this compound can demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This antimicrobial potential highlights its applicability in developing new antibiotics .
Antitumor Activity
The compound has also been investigated for its antitumor properties . Certain benzoxazole derivatives have shown promise in inhibiting tumor cell proliferation in vitro. The specific mechanisms may involve modulation of cell signaling pathways related to apoptosis and cell cycle regulation .
Case Studies and Research Findings
A selection of studies provides insight into the biological activity of this compound:
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions starting from o-aminophenol to form the benzoxazole core, followed by the introduction of the piperazine ring via nucleophilic substitution. The final step involves alkylation with phenylethyl halides. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity and minimizing toxicity .
Comparison with Related Compounds
When compared to similar compounds, this compound stands out due to its unique combination of structural features that enhance its binding affinity to biological targets:
| Compound | Biological Activity |
|---|---|
| Cetirizine ethyl ester dihydrochloride | Antihistaminic properties but less focus on cholinergic modulation. |
| 2-(4-phenylpiperazin-1-yl)pyrimidine | Similar piperazine structure but lacks the benzoxazole moiety which may limit its spectrum of activity. |
Q & A
Q. How can the synthesis of 2-[4-(2-phenylethyl)piperazin-1-yl]-1,3-benzoxazole be optimized for yield and purity?
Methodological Answer:
- Stepwise Synthesis: Begin with benzoxazole core formation via condensation of 2-aminophenol derivatives with carbonyl sources. Introduce the piperazine moiety through nucleophilic aromatic substitution (NAS) under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) .
- Reaction Optimization: Vary catalysts (e.g., K₂CO₃ or Cs₂CO₃) and temperature (80–120°C) to enhance substitution efficiency. Monitor progress via TLC or HPLC .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product. Confirm purity via melting point analysis and ¹H/¹³C NMR .
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign proton environments (e.g., benzoxazole aromatic protons at δ 6.8–7.5 ppm, piperazine-CH₂ at δ 2.5–3.5 ppm) and confirm regiochemistry .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (if crystalline) to validate stereoelectronic properties .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 322.18) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Receptor Binding Assays: Test affinity for serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., [³H]-spiperone for 5-HT₂A) .
- Antimicrobial Screening: Use microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity Profiling: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies targeting the piperazine-benzoxazole scaffold?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified phenyl groups (e.g., electron-withdrawing -NO₂ or -CF₃) on the phenethyl chain to probe electronic effects on receptor binding .
- Bioisosteric Replacement: Replace benzoxazole with thiazole or imidazole to assess heterocycle influence on pharmacokinetics .
- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to correlate substituent positions with binding energy in target receptors (e.g., 5-HT₁A) .
Q. What strategies resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Standardized Protocols: Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Meta-Analysis: Pool data from independent studies to identify trends (e.g., consistent logP vs. activity correlations) using statistical tools (R or Python) .
- Mechanistic Follow-Up: Combine in vitro binding data with in vivo behavioral assays (e.g., forced swim test for antidepressants) to validate target engagement .
Q. How to integrate computational modeling with experimental data for mechanistic insights?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (e.g., G-protein-coupled receptors) to analyze binding stability and water-mediated interactions .
- QSAR Modeling: Train models using descriptors (e.g., topological polar surface area, ClogP) to predict ADMET properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
